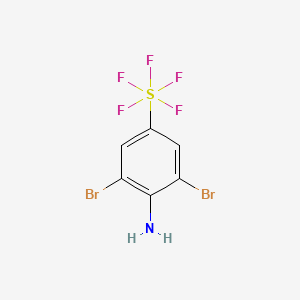![molecular formula C9H14O4 B6171183 rac-2-[(1R,3S)-3-(methoxycarbonyl)-2,2-dimethylcyclopropyl]acetic acid, cis CAS No. 80436-32-4](/img/new.no-structure.jpg)
rac-2-[(1R,3S)-3-(methoxycarbonyl)-2,2-dimethylcyclopropyl]acetic acid, cis
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound rac-2-[(1R,3S)-3-(methoxycarbonyl)-2,2-dimethylcyclopropyl]acetic acid, cis, is an organic molecule notable for its unique structural attributes and diverse applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-2-[(1R,3S)-3-(methoxycarbonyl)-2,2-dimethylcyclopropyl]acetic acid, cis, typically involves several strategic steps:
Starting Materials: : The process begins with the selection of appropriate starting materials, often including cyclopropane derivatives and suitable carboxylic acid precursors.
Cyclopropanation Reaction: : This is a critical step where the cyclopropane ring is formed, usually via the addition of a carbenoid to an olefin.
Isomerization: : Ensuring the cis-configuration of the product may involve specific isomerization techniques, often facilitated by selective catalysts.
Industrial production may involve large-scale versions of these reactions, optimized for yield and purity through advanced reaction engineering and process control technologies.
Chemical Reactions Analysis
Types of Reactions
The compound rac-2-[(1R,3S)-3-(methoxycarbonyl)-2,2-dimethylcyclopropyl]acetic acid, cis, undergoes various chemical reactions:
Oxidation: : Oxidative reactions can be employed to introduce additional functional groups or to modify existing ones, often using oxidizing agents like hydrogen peroxide or permanganates.
Reduction: : Reductive transformations can alter the functional groups present, typically using reagents such as lithium aluminium hydride.
Substitution: : This compound can participate in nucleophilic substitution reactions, where one substituent is replaced by another, under specific conditions involving bases or nucleophiles.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, potassium permanganate.
Reduction: : Lithium aluminium hydride, sodium borohydride.
Substitution: : Halides, bases, nucleophiles such as amines or alkoxides.
Major Products
These reactions result in various derivatives, which may include hydroxy-acids, aldehydes, or substituted cyclopropyl compounds, depending on the reagents and conditions employed.
Scientific Research Applications
rac-2-[(1R,3S)-3-(methoxycarbonyl)-2,2-dimethylcyclopropyl]acetic acid, cis, has a wide range of applications:
Chemistry: : Used as a building block for the synthesis of complex organic molecules.
Biology: : Studied for its role in biological systems, potentially affecting enzyme activity and metabolic pathways.
Medicine: : Investigated for its pharmacological properties, including potential anti-inflammatory and analgesic effects.
Industry: : Employed in the manufacture of fine chemicals and pharmaceuticals, where its unique structural features are leveraged.
Mechanism of Action
The mechanism by which this compound exerts its effects is intricate and involves several molecular targets:
Enzyme Inhibition: : It may act as an inhibitor for specific enzymes, thereby affecting biochemical pathways.
Receptor Interaction: : Its structural attributes allow it to bind to certain receptors, modulating cellular responses.
Pathway Modulation: : By interacting with various molecular targets, it can alter signaling pathways and biochemical cascades, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Cyclopropylacetic acid derivatives: : Share structural similarities but may differ in functional groups.
Methoxycarbonyl-substituted compounds: : Exhibit similar ester functionalities but may vary in their core structures.
Uniqueness
rac-2-[(1R,3S)-3-(methoxycarbonyl)-2,2-dimethylcyclopropyl]acetic acid, cis, stands out due to its specific cis-configuration and the presence of both cyclopropyl and methoxycarbonyl groups, conferring unique chemical and biological properties.
Properties
CAS No. |
80436-32-4 |
|---|---|
Molecular Formula |
C9H14O4 |
Molecular Weight |
186.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



